5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine
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Overview
Description
5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a unique structure that includes both imidazole and thiazole rings, which are known for their biological activity and versatility in drug design. The presence of the difluoromethyl group further enhances its pharmacokinetic properties, making it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the imidazole ring, which is then coupled with a thiazole precursor under mild conditions . The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes that utilize metal-based methods to transfer CF2H to specific sites on the molecule. These methods can be performed in both stoichiometric and catalytic modes, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and pharmacokinetic properties .
Scientific Research Applications
5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated heterocycles, such as:
Difluoromethylated imidazoles: Known for their biological activity and use in medicinal chemistry.
Difluoromethylated thiazoles: Studied for their potential as therapeutic agents and agrochemicals.
Other heterocycles with difluoromethyl groups: These compounds share similar pharmacokinetic properties and are used in various scientific research applications.
Uniqueness
What sets 5-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine apart is its unique combination of imidazole and thiazole rings with a difluoromethyl group. This structure provides a balance of biological activity, stability, and pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-[1-(difluoromethyl)imidazol-2-yl]-4-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4S/c1-4-5(15-8(11)13-4)6-12-2-3-14(6)7(9)10/h2-3,7H,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVVOYDFOPBLLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC=CN2C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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